molecular formula C4H7N3O B084080 1-Cyano-2-ethylpseudourea CAS No. 13947-84-7

1-Cyano-2-ethylpseudourea

Cat. No.: B084080
CAS No.: 13947-84-7
M. Wt: 113.12 g/mol
InChI Key: GZDJNVITGJORKZ-UHFFFAOYSA-N
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Description

1-Cyano-2-ethylpseudourea is a pseudourea derivative characterized by a cyano (-CN) group at position 1 and an ethyl (-C₂H₅) group at position 2 of its pseudourea backbone. Its molecular formula is C₄H₇N₃O, with a molecular weight of 113.12 g/mol. Pseudoureas are structurally analogous to ureas but differ in the substitution pattern of nitrogen atoms, which influences their reactivity and applications. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and crosslinking agents due to its electrophilic cyano group, which enhances reactivity in nucleophilic substitution reactions. Its synthesis typically involves the condensation of cyanamide with ethyl isocyanate under controlled conditions .

Properties

CAS No.

13947-84-7

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

ethyl N'-cyanocarbamimidate

InChI

InChI=1S/C4H7N3O/c1-2-8-4(6)7-3-5/h2H2,1H3,(H2,6,7)

InChI Key

GZDJNVITGJORKZ-UHFFFAOYSA-N

SMILES

CCOC(=NC#N)N

Isomeric SMILES

CCO/C(=N/C#N)/N

Canonical SMILES

CCOC(=NC#N)N

Other CAS No.

13947-84-7

Synonyms

N'-Cyano-O-ethylisourea

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyano-2-ethylpseudourea with structurally or functionally related compounds, emphasizing key differences in properties, reactivity, and applications.

Structural and Functional Analogues

1-Ethylpseudourea (C₃H₈N₂O) Substituents: Lacks the cyano group, containing only an ethyl group. Molecular Weight: 88.11 g/mol. Reactivity: Lower electrophilicity due to the absence of the electron-withdrawing cyano group, making it less reactive in nucleophilic substitutions. Applications: Primarily used in agrochemical formulations as a stabilizer or mild crosslinker.

1-Cyanourea (C₂H₃N₃O) Substituents: Contains a cyano group but lacks the ethyl substituent. Molecular Weight: 85.06 g/mol. Solubility: Higher water solubility compared to this compound due to reduced hydrophobicity. Applications: Used in polymer chemistry as a monomer for polyurea synthesis.

1-Naphthylthiourea (ANTU, C₁₁H₁₀N₂S)

  • Substituents : Features a naphthyl group and a thio (-S-) moiety instead of oxygen.
  • Molecular Weight : 202.27 g/mol.
  • Reactivity : The thio group reduces electrophilicity, making ANTU less reactive but highly toxic to rodents.
  • Applications : Historically employed as a rodenticide, though its use has declined due to environmental concerns .

Comparative Data Table

Compound Molecular Formula Substituents Molecular Weight Solubility (H₂O) Reactivity (Electrophilicity) Key Applications
This compound C₄H₇N₃O Cyano, Ethyl 113.12 g/mol Moderate High Pharmaceutical synthesis
1-Ethylpseudourea C₃H₈N₂O Ethyl 88.11 g/mol High Moderate Agrochemical stabilizers
1-Cyanourea C₂H₃N₃O Cyano 85.06 g/mol High High Polymer chemistry
1-Naphthylthiourea (ANTU) C₁₁H₁₀N₂S Naphthyl, Thio 202.27 g/mol Low Low Rodenticide

Key Research Findings

  • Reactivity: The cyano group in this compound significantly enhances electrophilicity compared to non-cyano analogues like 1-ethylpseudourea, enabling efficient coupling reactions in drug synthesis.
  • Toxicity Profile: Unlike ANTU, which exhibits acute rodent toxicity via thiol-group interactions, this compound shows low mammalian toxicity, making it safer for industrial use.
  • Solubility Trade-offs: The ethyl group in this compound reduces water solubility compared to 1-cyanourea but improves compatibility with organic solvents, broadening its utility in non-aqueous reactions.

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